molecular formula C16H19NO2 B113114 (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol CAS No. 85803-44-7

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol

Cat. No.: B113114
CAS No.: 85803-44-7
M. Wt: 257.33 g/mol
InChI Key: ULWCCGZZBDIDCB-HNNXBMFYSA-N
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Description

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and a phenylmethoxy group attached to a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(phenylmethoxy)benzaldehyde and (S)-alanine.

    Reductive Amination: The key step involves the reductive amination of 4-(phenylmethoxy)benzaldehyde with (S)-alanine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an appropriate solvent.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the phenylmethoxy group but lacks the amino and hydroxyl groups.

    4-Benzyloxyphenylacetic acid: Contains a similar phenylmethoxy group but has a different backbone structure.

    Phenoxymethylpenicillin: An antibiotic with a phenylmethoxy group, but with a distinct beta-lactam structure.

Uniqueness

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCCGZZBDIDCB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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